molecular formula C3HN3 B1239609 Iminomalononitrile

Iminomalononitrile

Cat. No. B1239609
M. Wt: 79.06 g/mol
InChI Key: YKUHPXMDZYYZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iminomalononitrile is a ketimine. It derives from a malononitrile.

Scientific Research Applications

  • Synthesis of Chromene Derivatives : Research by Costa et al. (2008) explored the condensation of salicylaldehydes with malononitrile. This study led to the synthesis of various chromene derivatives, including 2-imino-2H-chromene-3-carbonitriles. These compounds showed significant activity against Aspergillus spp. growth and reduced the production of ochratoxin A, a potent mycotoxin (Costa et al., 2008).

  • Pathology of Vestibular Sensory Epithelia : Seoane et al. (2001) studied the neurotoxic compound 3,3′-Iminodipropionitrile (IDPN), which affects the vestibular sensory hair cells. Their research provided insights into the pathological changes in vestibular epithelia before and during hair cell extrusion (Seoane et al., 2001).

  • Nitrilase Activity Improvement for Iminodiacetic Acid Production : Liu et al. (2018) focused on enhancing the nitrilase activity for the production of iminodiacetic acid (IDA), widely used in chelating agents and surfactants. They achieved a significant improvement in specific activity through semi-rational protein engineering (Liu et al., 2018).

  • Umpolung Reaction of α-Iminonitriles : Shimizu et al. (2020) described an umpolung N-alkylation reaction of α-iminonitriles with Grignard reagents. This reaction is crucial for synthesizing aminomalononitriles, highlighting the chemical versatility and potential applications of iminonitriles in organic synthesis (Shimizu et al., 2020).

  • Antimalarial Properties of Iminonitrile Derivatives : Kesten et al. (1992) explored the synthesis and antimalarial properties of 1-imino derivatives of acridinediones. Their work contributed to the development of highly active antimalarial agents, demonstrating the potential of iminonitrile derivatives in medical chemistry (Kesten et al., 1992).

properties

IUPAC Name

2-iminopropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN3/c4-1-3(6)2-5/h6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUHPXMDZYYZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iminomalononitrile
Reactant of Route 2
Iminomalononitrile
Reactant of Route 3
Iminomalononitrile
Reactant of Route 4
Iminomalononitrile
Reactant of Route 5
Iminomalononitrile
Reactant of Route 6
Iminomalononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.